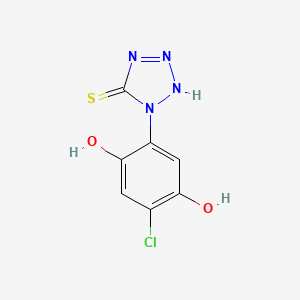
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester is a chemical compound with the molecular formula C12H18Cl3NO and a molecular weight of 298.64 g/mol . This compound is characterized by the presence of a trichloroethanimidic acid moiety esterified with a 3,7-dimethyl-2,6-octadienyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester typically involves the esterification of 2,2,2-trichloroethanimidic acid with 3,7-dimethyl-2,6-octadien-1-ol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester involves its interaction with molecular targets through its functional groups. The trichloro group can participate in electrophilic reactions, while the ester moiety can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar compounds to ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester include:
Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: This compound has a similar structure but lacks the trichloro group, making it less reactive in certain chemical reactions.
Ethanimidic acid, 2,2,2-trichloro-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester: This is a stereoisomer with different spatial arrangement, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the trichloroethanimidic acid moiety with the 3,7-dimethyl-2,6-octadienyl group, providing distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
161300-08-9 |
|---|---|
Formule moléculaire |
C12H18Cl3NO |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C12H18Cl3NO/c1-9(2)5-4-6-10(3)7-8-17-11(16)12(13,14)15/h5,7,16H,4,6,8H2,1-3H3 |
Clé InChI |
RILLNXNDXDGILZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOC(=N)C(Cl)(Cl)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)



![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)



